4,5-Dihydroxyisophthalic acid

Description

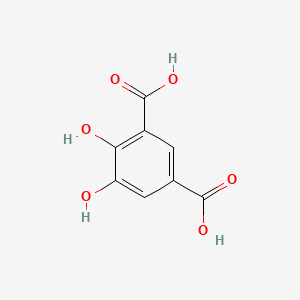

Structure

2D Structure

3D Structure

Properties

CAS No. |

4707-77-1 |

|---|---|

Molecular Formula |

C8H6O6 |

Molecular Weight |

198.13 g/mol |

IUPAC Name |

4,5-dihydroxybenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H6O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) |

InChI Key |

FBOCZYIJDQZQFE-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)C(=O)O |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)C(=O)O |

Other CAS No. |

4707-77-1 |

Synonyms |

4,5-dihydroxyisophthalic acid |

Origin of Product |

United States |

Contextual Background and Research Significance of Dihydroxyisophthalic Acid Derivatives

Significance of Isophthalic Acid Scaffolds in Chemical Research

Isophthalic acid, a C8 aromatic dicarboxylic acid with the chemical formula C8H6O4, serves as a crucial structural isomer of terephthalic acid and phthalic acid. justdial.com The meta-positioning of its two carboxyl groups on the benzene (B151609) ring imparts unique chemical properties that are leveraged in various industrial and research applications. justdial.com These scaffolds are instrumental in enhancing the physical and chemical properties of polymers and resins, particularly in the production of unsaturated polyester (B1180765) resins used in the automotive, marine, and construction sectors. justdial.com

Beyond industrial manufacturing, isophthalic acid derivatives are a subject of ongoing research and development. justdial.com Scientists and engineers are continuously exploring their potential in new formulations and processes to advance material science and engineering. justdial.com The versatility of the isophthalic acid framework allows for the synthesis of complex molecules for pharmaceuticals and agrochemicals. justdial.commdpi.com Furthermore, isophthalic acid derivatives are recognized as fascinating supramolecular synthons, capable of self-assembling into programmable architectures like intermolecular, linear polymeric ribbons or disk-shaped cyclic hexamers through hydrogen-bonded carboxylic acid dimers. mdpi.com

Role of Hydroxyl and Carboxyl Functionalities in Molecular Design

The presence of hydroxyl (-OH) and carboxyl (-COOH) functional groups is fundamental to the field of organic chemistry and molecular design, imparting specific chemical behaviors to molecules. vaia.com

Hydroxyl Group (-OH): The hydroxyl group consists of an oxygen atom covalently bonded to a hydrogen atom. vaia.com It is a polar group due to the high electronegativity of the oxygen atom, which allows it to form hydrogen bonds. numberanalytics.comlibretexts.org This characteristic is crucial for the solubility and reactivity of biomolecules like alcohols and carbohydrates. numberanalytics.com In medicinal chemistry, the introduction of a hydroxyl group can profoundly influence a molecule's behavior, affecting its lipophilicity and conformational dynamics. hyphadiscovery.com Intramolecular hydrogen bonding mediated by hydroxyl groups is also significant in the structure of many molecules, including some antibiotics. hyphadiscovery.com

Carboxyl Group (-COOH): The carboxyl group is composed of a carbon atom double-bonded to one oxygen atom and single-bonded to a hydroxyl group. vaia.com This functional group is acidic because it can readily donate a proton (H+) from the hydroxyl portion. vaia.comlumenlearning.com Found in amino acids and fatty acids, carboxyl groups can participate in hydrogen bonding, ionic interactions, and condensation reactions. numberanalytics.com The ability of carboxyl groups to ionize and form ionic bonds with positively charged compounds makes them highly versatile in molecular interactions. libretexts.org

The interplay of these two functional groups within a single molecule, as in 4,5-dihydroxyisophthalic acid, creates a platform for diverse chemical reactions and interactions, making it a valuable building block in the synthesis of more complex structures. cymitquimica.com

Historical Development of Research on Benzenedicarboxylic Acids

The study of benzenedicarboxylic acids has a rich history. Phthalic acid, the ortho isomer, was first obtained in 1836 by the French chemist Auguste Laurent through the oxidation of naphthalene (B1677914) tetrachloride. chemeurope.com Initially named naphthalenic acid, its correct formula was later determined by Jean Charles Galissard de Marignac, leading Laurent to rename it. chemeurope.com

Terephthalic acid, the para isomer, was first isolated from turpentine (B1165885) in 1846 by another French chemist, Amédée Cailliot. wikipedia.org However, it only gained industrial significance after World War II, with its production from the oxidation of p-xylene. wikipedia.org Early methods involved oxidation with nitric acid, which was later improved by the development of processes that used air as the oxidant in the presence of catalysts. wikipedia.orgchinesechemsoc.org The Amoco process, which uses a cobalt-manganese-bromide catalyst for the oxidation of p-xylene, became a widely adopted method. wikipedia.org

The synthesis of hydroxylated derivatives, such as 5-hydroxyisophthalic acid, has also been a subject of research for many years, with various preparation methods being developed over time, including the hydrolysis of 5-bromoisophthalic acid. google.com The continual development of synthetic methodologies for benzenedicarboxylic acids and their derivatives has been crucial for their application in polymers, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and other advanced materials.

Current Research Trajectories for this compound

Current research on this compound and its isomers is vibrant and multifaceted, with a significant focus on materials science and biological applications.

Materials Science: A primary area of research is the use of dihydroxyisophthalic acids as linkers in the synthesis of Metal-Organic Frameworks (MOFs). evitachem.comresearchgate.net These crystalline, porous materials have potential applications in gas storage, separation technologies, and catalysis. evitachem.com The specific arrangement of the hydroxyl and carboxyl groups on the benzene ring influences the resulting MOF's structure and properties. evitachem.comresearchgate.net For instance, the substitution pattern of the linker can impact the topology of the framework, leading to materials with tunable channel sizes and functionalities. researchgate.net Researchers are actively developing improved, large-scale synthesis methods for these compounds to facilitate their use in MOF production. researchgate.net

Biological and Medicinal Chemistry: this compound has been identified as an inhibitor of brain glutamate (B1630785) decarboxylase and is known as a bacterial metabolite. nih.govobolibrary.org This has spurred interest in its potential pharmacological applications. Derivatives of isophthalic acid are being investigated as ligands for the C1 domain of protein kinase C (PKC), a key enzyme in cellular signaling pathways implicated in diseases like cancer. acs.orgplos.org Studies have shown that certain isophthalate (B1238265) derivatives can bind to PKC and modify its activity in living cells. acs.org Current efforts are focused on improving the drug-like properties of these derivatives, such as their solubility and binding affinity, through structural modifications. plos.org Furthermore, fluorescent aromatic amide oligomers based on 4,6-dihydroxyisophthalic acid derivatives have been designed and synthesized for host-guest interaction studies, opening avenues in supramolecular chemistry. sioc-journal.cn

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₆O₆ | lookchem.com |

| Molecular Weight | 198.1296 g/mol | lookchem.com |

| IUPAC Name | 4,5-dihydroxybenzene-1,3-dicarboxylic acid | nih.gov |

| Appearance | White crystalline solid | lookchem.com |

| Solubility | Soluble in water, slightly soluble in ethanol | lookchem.com |

| Density | 1.779 g/cm³ | lookchem.com |

| Boiling Point | 524.1°C at 760 mmHg | lookchem.com |

| Flash Point | 284.9°C | lookchem.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons. Although specific experimental spectra for 4,5-dihydroxyisophthalic acid are not widely published, the expected spectral features can be predicted based on its structure and data from isomeric compounds. researchgate.netresearchgate.net

In a ¹H NMR spectrum of this compound, one would anticipate signals corresponding to three distinct types of protons: aromatic, hydroxyl, and carboxylic acid protons.

Aromatic Protons: The benzene (B151609) ring contains two protons at positions 2 and 6. Due to the molecule's symmetry, these protons are chemically equivalent and would appear as a single signal, likely a singlet, in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).

Hydroxyl Protons: The two phenolic hydroxyl groups at positions 4 and 5 are also chemically equivalent. They would produce a singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. These signals are often broad.

Carboxylic Acid Protons: The two carboxylic acid protons are equivalent and would give rise to a single, typically broad signal at a significantly downfield chemical shift (often > δ 10 ppm), characteristic of acidic protons.

Characterization of related dihydroxy-dicarboxylic acid isomers is routinely accomplished using ¹H NMR, confirming its utility for structural verification. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the symmetry of this compound, four distinct signals would be expected in the ¹³C NMR spectrum.

Carboxylic Carbons (C1, C3): These two equivalent carbons would produce a single signal in the downfield region of the spectrum (typically δ 165-185 ppm).

Hydroxylated Aromatic Carbons (C4, C5): The two carbons bearing the hydroxyl groups are equivalent and would appear as a single signal. The shielding effect of the hydroxyl groups would shift this signal to a characteristic range (typically δ 140-160 ppm).

Protonated Aromatic Carbons (C2, C6): The two carbons bonded to hydrogen atoms are equivalent, giving rise to a single signal in the aromatic region (typically δ 100-140 ppm).

Carboxyl-bearing Aromatic Carbons: The carbons to which the carboxylic acid groups are attached are also quaternary and would appear as a distinct signal.

The structural analysis of isomers like 2,5-dihydroxyterephthalic acid by ¹³C NMR is a standard procedure, underscoring its importance for the characterization of this compound. researchgate.netresearchgate.net

¹H NMR Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a primary method for confirming the presence of key functional groups in this compound. The FT-IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. The analysis of related materials confirms the utility of FT-IR in identifying the structural components. researchgate.netresearchgate.netrsc.org

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid & Phenol (B47542) | O-H | Stretching | 3500-2500 (broad) |

| Carboxylic Acid | C=O | Stretching | 1725-1680 |

| Aromatic Ring | C=C | Stretching | 1600-1450 |

| Carboxylic Acid | C-O | Stretching | 1320-1210 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 198.13 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass, which for this compound is calculated to be 198.01643791 Da. nih.govuni.lu

In techniques like electrospray ionization (ESI), the molecule can be observed as various adducts. Furthermore, analysis of fragmentation patterns in MS/MS experiments reveals characteristic losses. For dihydroxyisophthalic acids, a notable fragmentation is the loss of a carbon dioxide molecule (CO₂), resulting in an [M-H-44]⁻ ion. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₈H₇O₆]⁺ | 199.02371 |

| [M+Na]⁺ | [C₈H₆O₆Na]⁺ | 221.00565 |

| [M-H]⁻ | [C₈H₅O₆]⁻ | 197.00915 |

| [M+H-H₂O]⁺ | [C₈H₅O₅]⁺ | 181.01369 |

Data sourced from predicted values. uni.lu

Chromatographic Techniques for Purity Assessment

Chromatographic methods are vital for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard technique used to determine the purity of dihydroxy-dicarboxylic acid isomers. researchgate.netresearchgate.net For this compound, a reverse-phase HPLC method would typically be employed, allowing for the separation of the target compound from starting materials, byproducts, or isomers.

Additionally, other chromatographic techniques have been used for the separation and isolation of this compound. For instance, this compound has been identified as a metabolic product in bacteria and was separated from the growth medium using partition chromatography on silica (B1680970) gel and DEAE-cellulose chromatography. tandfonline.commicrobiologyresearch.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of this compound in the solid state. This technique is fundamental to understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Powder X-ray Diffraction (PXRD) for Phase Purity

Powder X-ray diffraction (PXRD) is a powerful and routine technique for confirming the phase purity and crystallinity of a bulk sample of this compound. In the synthesis of materials containing dihydroxyisophthalic acid isomers, such as MOFs, PXRD patterns of the synthesized materials are compared with simulated patterns derived from single-crystal data to confirm that the desired crystalline phase has been formed without significant crystalline impurities. d-nb.infonih.gov This method is crucial for quality control in both research and production settings. For instance, in the synthesis of MOFs using 4,6-dihydroxyisophthalic acid, PXRD was used to demonstrate high crystallinity and phase purity. d-nb.infonih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information about decomposition temperatures and the presence of solvated molecules. For its isomer, 4,6-dihydroxyisophthalic acid, a decomposition temperature of 308–310°C has been reported. TGA is also a standard characterization technique for materials synthesized using dihydroxyisophthalic acid derivatives, such as MOFs and polybenzimidazole resins, to determine their thermal degradation profiles. d-nb.infonih.govacs.orggoogle.com

| Analytical Technique | Purpose | Key Findings/Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Isomers analyzed with mixed-mode columns, water/acetonitrile/phosphoric acid mobile phase, and UV detection (e.g., 210 nm). sielc.comhelixchrom.com |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure determination. | Provides data on bond lengths, angles, and intermolecular interactions. Essential for understanding coordination in MOFs. researchgate.netresearchgate.netgoogle.com |

| Powder X-ray Diffraction (PXRD) | Phase purity and crystallinity confirmation. | Experimental patterns are compared to simulated patterns to verify the bulk sample's crystalline integrity. d-nb.infonih.govresearchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition. | Determines decomposition temperatures. The isomer 4,6-dihydroxyisophthalic acid decomposes at 308–310°C. |

| Electron Microscopy (SEM/TEM) | Morphological characterization. | Reveals particle size, shape, and surface features. Used to observe the morphology of materials incorporating dihydroxyisophthalic acid isomers. d-nb.infogoogleapis.com |

Electron Microscopy for Morphological Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are utilized to investigate the morphology, particle size, and shape of this compound powders or materials derived from it. While specific electron microscopy images for this compound were not available in the search results, these methods are routinely applied to characterize related materials. For example, SEM has been used to observe the crystal morphology of MOFs synthesized with 4,6-dihydroxyisophthalic acid, revealing details about the crystallite size and shape. d-nb.infogoogleapis.com Similarly, both SEM and TEM have been used to characterize the morphology of materials incorporating other isomers, providing crucial information about their microstructure.

Chemical Modification and Derivatives of 4,5 Dihydroxyisophthalic Acid

Synthesis of Substituted 4,5-Dihydroxyisophthalic Acid Derivatives

The synthesis of derivatives from this compound can be achieved through various chemical reactions, targeting its functional groups. These reactions include the formation of alkoxy-substituted derivatives, amide derivatives, and azo-coupling products, each leading to compounds with unique characteristics.

Alkoxy-substituted derivatives of this compound are synthesized by converting the hydroxyl groups into alkoxy groups. This transformation can be achieved through reactions like Fischer-Speier esterification of the corresponding alkoxy-acids. For instance, dimethyl 4-ethoxyisophthalate and diethyl 4-methoxyisophthalate have been prepared using this method. rsc.org Another approach involves the use of alkyl halides in the presence of a base to facilitate the etherification of the hydroxyl groups. These derivatives are of interest for their potential applications in various fields, including materials science and medicinal chemistry.

Table 1: Examples of Alkoxy-Substituted Derivatives

| Derivative Name | Parent Acid | Synthesis Method | Reference |

|---|---|---|---|

| Dimethyl 4-ethoxyisophthalate | 4-Ethoxyisophthalic acid | Fischer-Speier esterification | rsc.org |

| Diethyl 4-methoxyisophthalate | 4-Methoxyisophthalic acid | Fischer-Speier esterification | rsc.org |

The carboxylic acid groups of this compound can be converted into amides through reactions with amines. This process typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. This method has been used to prepare various N-substituted isophthalamides. These amide derivatives are being explored for their potential in creating new materials, including polymers and foldamers. For example, 4,6-dihydroxyisophthalamides have been synthesized and studied for their membrane transport properties. researchgate.netsoton.ac.uk

Azo coupling is a reaction where a diazonium salt reacts with an activated aromatic compound to form an azo compound, characterized by the -N=N- functional group. nih.govwikipedia.org this compound, with its electron-rich aromatic ring, can act as the coupling component in this reaction. The reaction is typically carried out by first preparing a diazonium salt from an aromatic amine and then reacting it with this compound under appropriate pH conditions. uomustansiriyah.edu.iqstackexchange.com The resulting azo compounds often exhibit bright colors and are of interest as dyes and pigments. nih.gov

Amide Derivatives

Functionalization Strategies via Hydroxyl and Carboxyl Groups

The presence of both hydroxyl and carboxyl functional groups on the this compound molecule offers a dual platform for functionalization. The hydroxyl groups can undergo reactions such as etherification and esterification, while the carboxyl groups can be converted into esters, amides, and acid halides. princeton.edu This versatility allows for the synthesis of a wide range of derivatives with tailored properties. For example, the carboxyl groups can be used to anchor the molecule to a solid support for applications in catalysis or separation, while the hydroxyl groups can be modified to tune the electronic properties of the molecule.

Comparative Studies with Isomeric Dihydroxybenzenedicarboxylic Acids

This compound is one of several isomers of dihydroxybenzenedicarboxylic acid. Other notable isomers include 2,5-dihydroxyterephthalic acid and 4,6-dihydroxyisophthalic acid. chemicalbook.comnih.govbenicewiczgroup.comresearchgate.net Comparative studies of these isomers are crucial for understanding how the relative positions of the functional groups influence their physical and chemical properties.

These studies often focus on aspects such as:

Acidity: The pKa values of the isomers can vary due to differences in intramolecular hydrogen bonding and electronic effects. stackexchange.com

Coordination Chemistry: The geometry of the isomers affects how they coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with different structures and properties. nih.govberkeley.edu For instance, the use of different isomers can lead to MOFs with varying pore sizes and stabilities. researchgate.net

Reactivity: The position of the hydroxyl and carboxyl groups influences the reactivity of the isomers in various chemical reactions.

Table 2: Comparison of Dihydroxybenzenedicarboxylic Acid Isomers

| Isomer | IUPAC Name | Key Structural Feature |

|---|---|---|

| This compound | 4,5-dihydroxybenzene-1,3-dicarboxylic acid | Hydroxyl and carboxyl groups are adjacent and meta to each other. nih.gov |

| 2,5-Dihydroxyterephthalic acid | 2,5-dihydroxybenzene-1,4-dicarboxylic acid | Carboxyl groups are para to each other. nih.gov |

These comparative studies provide valuable insights into structure-property relationships, which is essential for the rational design of new materials and molecules with desired functionalities.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

4,5-Dihydroxyisophthalic Acid as a Polytopic Ligand

This compound is classified as a polytopic ligand, meaning it possesses multiple coordination sites. researchgate.net The two carboxylic acid groups and two hydroxyl groups on the benzene (B151609) ring can interact with metal ions, leading to the formation of robust and intricate coordination networks. nih.gov The specific arrangement of these functional groups influences the geometry and connectivity of the resulting metal-organic frameworks. Hydroxyisophthalic acids, in general, are considered valuable polytopic ligands for designing functional materials based on coordination polymers due to the variety of charges and coordination modes they can adopt. researchgate.net

Design and Synthesis of Coordination Polymers and MOFs

The design and synthesis of coordination polymers and MOFs using this compound are driven by the goal of creating materials with specific properties, such as porosity, stability, and functionality. The choice of synthesis method is crucial in determining the final structure and properties of the material.

Hydrothermal synthesis is a common and effective method for the preparation of coordination polymers and MOFs. rsc.orgresearchgate.net This technique involves the reaction of the metal salt and the organic ligand, in this case, this compound, in water or another solvent in a sealed vessel at elevated temperatures and pressures. google.com These conditions facilitate the dissolution of reactants and promote the crystallization of the final product. The use of hydrothermal methods can lead to the formation of highly crystalline materials with well-defined structures. For instance, various coordination polymers with 1D, 2D, and 3D structures have been successfully synthesized via hydrothermal self-assembly using different dicarboxylic acid ligands, demonstrating the versatility of this approach. researchgate.net

Modulated synthesis has emerged as a powerful strategy to control the size, morphology, and defectivity of MOF crystals. nih.gov This approach involves the addition of a "modulator," typically a monocarboxylic acid, to the reaction mixture. The modulator competes with the polytopic ligand for coordination to the metal centers, which can slow down the nucleation and growth processes, leading to larger and more perfect crystals. nih.gov While specific examples detailing the use of modulators with this compound are not as prevalent in the literature as for its isomers, the principles of modulated synthesis are broadly applicable. For example, a linker modulated synthesis using 2,5-dihydroxyterephthalic acid and the isomeric ligand 4,6-dihydroxyisophthalic acid has been successfully employed to yield large single crystals of CPO-27-Ni. d-nb.inforesearchgate.net This demonstrates the potential of using isomeric or related modulators to control crystal growth. The strategic implementation of modulators can be instrumental in obtaining single crystals of sufficient quality for single-crystal X-ray diffraction analysis, which is essential for unambiguous structure determination. d-nb.info

Hydrothermal Synthesis Methods

Structural Analysis of Metal-Organic Frameworks

The coordination environment of a metal ion in a MOF describes the number of ligand atoms bonded to it and the resulting geometry. In MOFs constructed from this compound, the metal ions can be coordinated by the oxygen atoms of both the carboxylate and hydroxyl groups. The specific coordination number and geometry depend on the metal ion, the synthetic conditions, and the presence of any co-ligands or solvent molecules. For example, in related MOFs, metal ions like Zn(II) can exhibit five-coordinate, slightly twisted square pyramidal geometries, while Dy(III) can show eight-coordinate (DyO8) or seven-coordinate (DyO7) polyhedra. mdpi.commdpi.com The coordination can involve chelation by the carboxylate groups and bridging between metal centers to form the extended framework.

| Metal Ion | Coordination Polymer | Coordination Number | Coordination Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | [Zn(Bpy)(DHTA)0.5]n | 5 | Twisted Square Pyramidal | mdpi.com |

| Dy(III) | Dy-5aip MOF | 7 or 8 | DyO7 or DyO8 Polyhedra | mdpi.com |

| Cd(II) | [Cd3(adc)2(bpmp)Cl2(H2O)2]n | 7 | Pentagonal Bipyramidal | researchgate.net |

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding plays a crucial role in the supramolecular assembly of coordination compounds derived from this compound and its isomers. These non-covalent interactions are fundamental in dictating the final architecture and dimensionality of the resulting structures.

Tunable Porosity and Surface Area Investigations in MOFs

The porosity and surface area of Metal-Organic Frameworks are critical parameters that determine their efficacy in applications such as gas storage, separation, and catalysis. nih.govresearchgate.net The choice of organic linker, such as this compound and its isomers, is instrumental in tuning these properties. nih.govmdpi.com

By judiciously selecting linkers and metal clusters, a wide array of MOFs with tailored physicochemical characteristics, including surface area and pore diameter, can be engineered. nih.gov Research has shown that even subtle changes to the linker, such as the position of functional groups, can lead to significant alterations in the resulting MOF's properties. For example, the use of 4,6-dihydroxyisophthalic acid, a structural isomer of 2,5-dihydroxyterephthalic acid, results in a MOF with a slightly distorted channel structure and a different space group, while maintaining similar pore chemistry. nih.govcd-bioparticles.net

The surface area of MOFs can be exceptionally high, with values often reaching thousands of square meters per gram. labinsights.nl For instance, MOF-5, one of the earliest synthesized MOFs, exhibits a surface area of approximately 3300 m²/g. labinsights.nl While specific surface area data for MOFs derived directly from this compound is not extensively detailed in the provided context, the general principles of MOF design suggest that its use would allow for the creation of porous materials with significant surface areas. mdpi.comresearchgate.net The ability to functionalize and modify these linkers further enhances the potential for creating MOFs with highly specific and optimized porosity for various applications. nih.gov

Below is a table comparing the surface areas of some well-known MOFs, illustrating the range of porosities achievable.

| MOF | Composition | Surface Area (m²/g) | Reference |

| MOF-5 | Zinc and 1,4-benzenedicarboxylic acid | ~3300 | labinsights.nl |

| HKUST-1 (MOF-199) | Copper and benzene-1,3,5-tricarboxylic acid | High | labinsights.nl |

| UiO-66 | Zirconium and 1,4-benzenedicarboxylic acid | 900 - 1400 | researchgate.net |

| MOF-808 | Zirconium-based | 905.36 | researchgate.net |

Spectroscopic Properties of Coordination Compounds

The spectroscopic properties of coordination compounds containing this compound are of significant interest for their potential applications in optical materials.

Solid-State Fluorescence Spectroscopy

The solid-state fluorescence properties of coordination polymers are influenced by the nature of the organic linker and the metal center. Research on coordination polymers synthesized with isophthalic acid derivatives, such as 5-hydroxyisophthalic acid, has shown that these materials can exhibit photoluminescence. rsc.org For instance, several zinc-based coordination polymers have been investigated for their photoluminescent properties. rsc.org The emission characteristics are often linked to the ligand-to-metal charge transfer transitions. sioc-journal.cn While specific fluorescence data for compounds of this compound is not detailed, the presence of the aromatic ring and hydroxyl groups suggests that its coordination compounds would likely exhibit interesting fluorescence behavior, potentially useful for sensing or imaging applications. sioc-journal.cn

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) properties are crucial for applications in optoelectronics and photonics. Organic compounds with significant NLO responses are actively being explored. nih.gov The design of molecules with large hyperpolarizability values is a key goal in this field. nih.gov Hydroxyisophthalic acids are considered valuable ligands for the design of functional materials with NLO properties. researchgate.net The synthesis and investigation of novel coordination compounds based on these ligands have been undertaken to explore their NLO capabilities. researchgate.net The non-centrosymmetric arrangement of molecules in the crystal lattice, often facilitated by hydrogen bonding, is a prerequisite for second-order NLO effects. The structural features of this compound make it a promising candidate for constructing such materials. researchgate.net

Computational and Theoretical Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is a common approach to predict molecular properties like orbital energies, electrostatic potential, and reactivity descriptors.

In principle, DFT calculations for 4,5-dihydroxyisophthalic acid would involve determining the ground-state electron density to derive its properties. Key parameters that could be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to model complex phenomena, such as the adsorption of molecules onto a surface. This is particularly relevant in materials science for applications like gas storage and separation.

An MC simulation to study the adsorption of this compound would typically involve defining a simulation box containing a surface (the adsorbent) and multiple molecules of the compound (the adsorbate). The method would then randomly attempt to move, rotate, or insert/delete adsorbate molecules, accepting or rejecting these moves based on their energetic favorability. By running millions of these steps, the simulation can predict adsorption isotherms (the amount of substance adsorbed at different pressures), binding energies, and the preferred orientation of the molecule on the surface.

Such studies are crucial for understanding how this molecule might interact with solid-state materials. Despite the utility of this method, specific studies employing Monte Carlo simulations to investigate the adsorption phenomena of this compound were not identified in the available research literature.

Prediction of Molecular Conformations and Energetics

Computational methods are widely used to predict the most stable three-dimensional arrangement of atoms in a molecule (its conformation) and the associated energy. These predictions are fundamental, as a molecule's conformation governs its physical properties and biological activity. Databases such as PubChem provide computationally generated molecular properties. nih.gov For this compound, several properties have been predicted through such computational means. nih.govuni.lu For instance, the predicted collision cross section (CCS) provides an estimate of the molecule's size and shape in the gas phase. uni.lu

Table 1: Computationally Predicted Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.13 g/mol | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Monoisotopic Mass | 198.01643791 Da | nih.gov |

| Topological Polar Surface Area | 115 Ų | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 250 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

Table 2: Predicted Collision Cross Section (CCS) Values Calculated using CCSbase for different adducts.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.02371 | 135.4 |

| [M+Na]⁺ | 221.00565 | 143.7 |

| [M-H]⁻ | 197.00915 | 134.6 |

| [M+NH₄]⁺ | 216.05025 | 151.9 |

| [M+K]⁺ | 236.97959 | 141.9 |

Source: uni.lu

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical and computational approaches are instrumental in mapping out the step-by-step process of a chemical reaction, known as the reaction mechanism. These methods can calculate the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By determining the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand how a reaction occurs at the molecular level.

This compound is known to be an inhibitor of the enzyme glutamate (B1630785) decarboxylase. nih.govtheinterstellarplan.com A theoretical investigation into this inhibition could model the docking of the molecule into the enzyme's active site, identify key intermolecular interactions (like hydrogen bonds), and calculate the binding affinity. Furthermore, if the inhibition involves a covalent reaction, computational methods could map the entire reaction pathway, providing insights that are difficult to obtain through experimental means alone. While the compound's inhibitory role is established researchgate.net, detailed theoretical studies elucidating the specific reaction mechanisms of this compound were not found in the surveyed literature.

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Prohibited Properties)

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a compound with one of its physical, chemical, or in some cases, biological properties. The "structure" is represented by numerical values called molecular descriptors, which quantify various aspects of a molecule's topology, geometry, and electronic properties.

A QSPR study for a class of compounds including this compound would involve:

Calculating a set of molecular descriptors for a series of related molecules.

Experimentally measuring a specific property of interest for these molecules.

Using statistical methods to create an equation that links the descriptors to the measured property.

Such a model can then be used to predict the property for new, unsynthesized compounds. While public databases contain some predicted descriptors for this compound, such as the partition coefficient (XLogP3) nih.gov, comprehensive QSPR studies focusing on this compound are not detailed in the available literature.

Advanced Materials Development Paradigms

Utilization as a Building Block in Polymer Synthesis

4,5-Dihydroxyisophthalic acid, a molecule featuring both carboxylic acid and hydroxyl functional groups, serves as a versatile building block for creating sophisticated polymers. The specific arrangement of its functional groups—a catechol-like structure from the hydroxyls and meta-positioned carboxylic acids—provides a unique chemical architecture for designing polymers with tailored characteristics.

The structure of this compound, with its two carboxylic acid and two hydroxyl groups, makes it an ideal monomer for producing polyesters through polycondensation reactions. Its utility has been noted in the formulation of specialized polymers.

A key application lies in the field of curable powder coatings. Patent literature identifies this compound as one of several isomers suitable for synthesizing polyester (B1180765) resins. googleapis.com These resins are fundamental to powder coating formulations, which are cured to form resilient and protective films. googleapis.com The integration of this particular monomer can significantly influence the final characteristics of the coating, including its thermal and chemical resilience.

Table 1: Application of this compound in Polyester Synthesis

| Application Area | Polymer Type | Role of this compound | Source |

|---|---|---|---|

| Powder Coatings | Polyester Resin | Monomer Component | googleapis.com |

Although its chemical structure is theoretically suited for creating polyamides via reactions with diamines, specific research detailing the synthesis and characterization of polyamides from this compound is not extensively covered in existing literature.

The potential biodegradability of polymers synthesized from this compound is a topic of scientific inquiry. Understanding the metabolic pathway of the monomer itself offers clues about its environmental impact and its suitability for creating biodegradable products.

However, studies into the microbial breakdown of related compounds indicate that this compound might be resistant to certain enzymatic processes. Research on the bacterial metabolism of 2,4-xylenol by a Pseudomonas species investigated the ability of cell extracts to oxidize various aromatic acids. researchgate.net The study reported that while related compounds like 4-hydroxyisophthalic acid were oxidized, this compound was not metabolized under the specified experimental conditions. researchgate.net

Table 2: Research Finding on the Metabolism of this compound

| Organism/System | Condition | Compound Tested | Result | Source |

|---|---|---|---|---|

| Pseudomonas sp. cell extracts | Supplemented with NADH or NADPH | This compound | Not oxidized | researchgate.net |

This result implies that the catechol structure of this compound may resist degradation by the enzymes present in this organism, which are effective on other similar molecules. researchgate.net Additional research is necessary to fully assess its biodegradability in different environments and with other types of microorganisms.

Polyesters and Polyamides

Integration into Sensor Technologies

The functional groups of this compound, especially the electrochemically active catechol moiety, suggest it could be useful for developing sensors. However, its specific use in this field is not well-established in scientific literature.

A comprehensive search of scientific publications did not yield specific research on the creation or use of electrochemical sensors based on this compound. Work in this domain tends to utilize other isomers or related phenolic compounds.

Similarly, there are no documented instances of this compound being employed as a component in supramolecular sensor systems. Research into host-guest chemistry with dihydroxyisophthalic acids has largely concentrated on the 4,6-isomer for building complex structures like fluorescent aromatic amide foldamers. researchgate.netsioc-journal.cnccspublishing.org.cn

Electrochemical Sensor Development

Catalytic Applications in Heterogeneous Systems

The construction of metal-organic frameworks (MOFs) from organic linkers for use in heterogeneous catalysis is a significant area of materials research. cademix.orgmdpi.com Despite this, the specific use of this compound as a linker in such catalysts is not a focus of published studies. Research on MOFs created from dihydroxy-dicarboxylate linkers, such as the well-known MOF-74 series, has predominantly used its isomers, 2,5-dihydroxyterephthalic acid and 4,6-dihydroxyisophthalic acid. hkd.hrresearchgate.net An extensive literature review did not uncover studies focused on the synthesis or catalytic performance of heterogeneous systems using this compound.

MOF-Based Catalysts for Organic Transformations

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. semanticscholar.org The choice of organic linker is crucial as it influences the MOF's structure, porosity, and functional properties. semanticscholar.orglucp.net Dihydroxyisophthalic acid isomers are valuable as linkers because their hydroxyl and carboxyl groups can coordinate with metal centers to form robust and functional frameworks. nih.govrsc.org

Research has demonstrated the use of 4,6-dihydroxyisophthalic acid as a linker to create novel MOF-based catalysts. nih.govrsc.org In one study, it was used as an isomeric co-ligand along with 2,5-dihydroxyterephthalic acid to synthesize a bimetallic (Fe and Co) MOF, termed FeCo-L1L2. rsc.orgresearchgate.netresearchgate.net This approach of using mixed ligands alters the coordination environment around the metal centers, which can enhance catalytic performance. rsc.org The resulting FeCo-L1L2 material demonstrated high efficiency as an electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen fuel production. rsc.orgresearchgate.netresearchgate.net The catalyst's excellent performance is attributed to the synergistic effects between the two different metals and the optimized coordination environment created by the dual-ligand system. rsc.org

Another study focused on a cobalt-based MOF using the 4,6-dihydroxyisophthalic acid linker, referred to as Co-4,6-dhip. nih.gov This material, a structural conformer of the well-known CPO-27 MOF, was investigated for its ability to adsorb and bind small, biologically active gas molecules like nitric oxide (NO) and carbon monoxide (CO). nih.gov Understanding these binding mechanisms is a key step in developing MOF-based catalysts for controlled gas release or sequestration. nih.gov

Performance of Dihydroxyisophthalic Acid-Based MOF Catalysts

| Catalyst | Metal(s) | Organic Linker(s) | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| FeCo-L1L2 | Fe, Co | 4,6-dihydroxyisophthalic acid & 2,5-dihydroxyterephthalic acid | Oxygen Evolution Reaction (OER) | Overpotential of 283 mV at 10 mA cm⁻² with a Tafel slope of 31.6 mV dec⁻¹ | rsc.org |

| Co-4,6-dhip | Co | 4,6-dihydroxyisophthalic acid | Gas Adsorption (CO, NO) | Shows strong binding affinity for CO and NO, relevant for catalytic and storage applications. | nih.gov |

Role in Corrosion Inhibition Studies (Mechanistic Research)

The functional groups on organic molecules, particularly those containing heteroatoms like oxygen and nitrogen, can interact with metal surfaces to form protective films, thereby inhibiting corrosion. mdpi.combohrium.commdpi.com Research into dihydroxyisophthalic acid derivatives has explored this potential.

A study investigated the corrosion inhibition performance of dimethyl-4,6-dihydroxyisophthalate (a derivative synthesized from 4,6-dihydroxyisophthalic acid) on low carbon steel in a hydrochloric acid solution. mdpi.com The investigation employed electrochemical techniques to understand the inhibition mechanism. mdpi.com Potentiodynamic polarization (PDP) studies revealed that the compound acts as a mixed-type inhibitor, meaning it reduces both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates. scirp.org This is typically concluded when the change in corrosion potential upon adding the inhibitor is less than 85 mV. mdpi.com

The adsorption of the inhibitor molecules onto the steel surface was found to follow the Langmuir adsorption isotherm model. bohrium.com This model suggests the formation of a monolayer of inhibitor on the metal surface. bohrium.com The study concluded that the adsorption mechanism is a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption). mdpi.com Surface analysis confirmed the formation of a protective film on the steel in the presence of the inhibitor. mdpi.com

Corrosion Inhibition Findings for Dimethyl-4,6-dihydroxyisophthalate

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Inhibitor Type | Mixed-type | Reduces both anodic and cathodic corrosion reactions. | mdpi.comscirp.org |

| Adsorption Model | Langmuir Isotherm | Suggests the formation of a protective monolayer on the metal surface. | bohrium.com |

| Adsorption Mechanism | Physicochemical (Physisorption + Chemisorption) | Indicates both physical and chemical bonding between the inhibitor and the steel surface. | mdpi.com |

| Inhibition Efficiency | Increases with concentration (up to a point). | Higher inhibitor concentration leads to better surface coverage and protection. | mdpi.com |

Application in Redox Flow Batteries (Ligand/Component Research)

Redox flow batteries (RFBs) are promising for large-scale energy storage, and their performance is highly dependent on the chemical and electrochemical properties of their components, including the electrolyte solutions and membranes. researchgate.netmdpi.comresearchgate.net The electrolytes in some advanced RFB designs utilize metal-ligand coordination complexes as the redox-active species. google.com These complexes can be tailored by selecting specific ligands to achieve desired properties like solubility, stability, and redox potential. google.com

While direct research specifically naming this compound as a ligand in a complete redox flow battery system is not prominent in the available literature, its structural motifs are highly relevant to this field of research. The catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring), present in this compound, is a well-known redox-active functional group. nih.gov Quinones and their derivatives, which share this underlying chemistry, have been successfully used as the redox-active organic material in aqueous flow batteries. harvard.edu For example, 9,10-anthraquinone-2,7-disulphonic acid (AQDS) has been demonstrated as an effective negative electrolyte material. harvard.edu

Furthermore, the use of dihydroxy- and other hydroxy-functionalized carboxylic acids as ligands to form metal complexes for RFBs is an active area of investigation. google.com The carboxylate and hydroxyl groups can effectively chelate metal ions like iron, chromium, or titanium, creating stable, soluble redox-active complexes. google.com Given that this compound possesses both redox-active catechol and metal-chelating carboxylate groups, it represents a strong candidate for future research and development as a bifunctional ligand for creating advanced anolyte or catholyte materials for next-generation aqueous redox flow batteries. google.comnih.gov

Biochemical and Environmental Research Aspects Non Clinical

Enzymatic and Catabolic Pathway Studies in Microorganisms

The microbial breakdown of aromatic compounds, including isophthalic acid derivatives, is a key process in the carbon cycle and in the bioremediation of environmental pollutants. Microorganisms have evolved complex enzymatic systems to transform these often recalcitrant molecules into central metabolic intermediates.

Microorganisms employ diverse strategies for the catabolism of isophthalic acid (IPA) and its derivatives under both aerobic and anaerobic conditions.

Under aerobic conditions, the degradation of the three phthalate (B1215562) isomers, including isophthalate (B1238265), typically converges on the formation of protocatechuate (3,4-dihydroxybenzoate) as a central intermediate. d-nb.infonih.gov This conversion is mediated by a class of enzymes known as dioxygenases. d-nb.info For example, in Comamonas sp. strain E6, which can use phthalate isomers as its sole carbon and energy source, a specific gene cluster (iphACBDR) is responsible for converting IPA to protocatechuate. researchgate.net This process involves an IPA dioxygenase (IPADO), which is a two-component enzyme consisting of an oxygenase (IphA) and a reductase (IphD). researchgate.net The IPADO converts IPA into an intermediate, 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate (1,5-DCD), which is then transformed to protocatechuate by a dehydrogenase (IphB). researchgate.net The entire degradation pathway eventually leads to β-oxoadipic acid. nih.gov

Anaerobic degradation of isophthalate has also been studied, though in fewer bacterial cultures. d-nb.info In the absence of oxygen, the common strategy involves the activation of the aromatic compound by coenzyme A (CoA). nih.gov For instance, the bacterium Syntrophorhabdus aromaticivorans activates isophthalate to isophthaloyl-CoA using an isophthalate:CoA ligase. nih.gov This is followed by decarboxylation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.gov Mixed cultures of bacteria enriched from aquatic sediments have demonstrated the ability to grow anaerobically on isophthalic acid. nih.gov These studies suggest that distinct pathways exist for aerobic and anaerobic oxidation of phthalic acids. nih.gov

The table below summarizes key enzymes involved in the initial steps of aerobic isophthalate degradation in Comamonas sp. E6.

| Enzyme/Protein | Gene | Function | Reference |

| Isophthalate Dioxygenase (Oxygenase) | iphA | Catalyzes the dihydroxylation of isophthalate. | researchgate.net |

| 1,5-DCD Dehydrogenase | iphB | Converts 1,2-dihydroxy-3,5-cyclohexadiene-1,5-dicarboxylate (1,5-DCD) to protocatechuate. | researchgate.net |

| Periplasmic IPA Binding Receptor | iphC | Involved in the uptake of isophthalate. | researchgate.net |

| Isophthalate Dioxygenase (Reductase) | iphD | Provides reducing equivalents to the oxygenase component. | researchgate.net |

| Transcriptional Regulator | iphR | Acts as a repressor for the iph catabolic operon. | researchgate.net |

4,5-Dihydroxyisophthalic acid is a known metabolic intermediate in the bacterial degradation of certain hydroxylated isophthalic acid derivatives. nih.gov Its formation and subsequent transformation are crucial steps that link substituted aromatics to central catabolic pathways.

A key example is the catabolism of 5-hydroxyisophthalic acid by a soil bacterium. microbiologyresearch.org In this pathway, 5-hydroxyisophthalate is first hydroxylated to form this compound. microbiologyresearch.org This reaction is catalyzed by a hydroxylase that requires a reduced pyridine (B92270) nucleotide (NADPH or NADH). microbiologyresearch.org The resulting this compound is then decarboxylated under anaerobic conditions to yield protocatechuate, which serves as the substrate for ring cleavage. microbiologyresearch.org

Similarly, studies on the degradation of 2,4-xylenol by a fluorescent Pseudomonas species have shown that 4-hydroxyisophthalic acid is an intermediate. nih.govnih.gov It has been concluded from oxygen consumption and carbon dioxide evolution measurements that protocatechuic acid is an intermediate in the conversion of 4-hydroxyisophthalic acid into β-oxoadipic acid, implying a hydroxylation step. nih.govnih.gov While cell extracts in one study did not oxidize externally supplied this compound, its role as a transient intermediate in the pathway from 4-hydroxyisophthalate to protocatechuate is strongly suggested by the established metabolic logic in related pathways. nih.govnih.gov Furthermore, cell suspensions of a mixed bacterial culture were shown to convert 4,5-dihydroxyphthalic acid to protocatechuic acid. asm.org

The table below outlines the metabolic pathway involving this compound.

| Precursor Compound | Intermediate | Enzymatic Step | Product | Microorganism/System | Reference |

| 5-Hydroxyisophthalic acid | This compound | Hydroxylation (NAD(P)H-dependent) | This compound | Soil bacterium | microbiologyresearch.org |

| This compound | - | Decarboxylation | Protocatechuic acid | Soil bacterium | microbiologyresearch.org |

| 4-Hydroxyisophthalic acid | Implied intermediate | Hydroxylation | Protocatechuic acid | Pseudomonas sp. | nih.govnih.gov |

Microbial Degradation Pathways of Isophthalic Acid Derivatives

Environmental Fate and Transformation Studies

The environmental fate of isophthalic acid and its derivatives is primarily governed by microbial degradation. europa.eu As a metabolic intermediate, the persistence of this compound in the environment is expected to be low, as it is readily transformed by microorganisms that possess the necessary catabolic pathways. microbiologyresearch.org

Studies on the parent compound, isophthalic acid, show that it is readily biodegradable under aerobic conditions in various environmental compartments, including aquatic and terrestrial systems. europa.eu Significant mineralization (greater than 60% oxidation to CO2) has been observed within 5 to 7 days in ready biodegradability tests. europa.eu This rapid biological degradation suggests that isophthalic acid and its transient intermediates, such as this compound, are unlikely to persist or bioaccumulate. europa.eu

Abiotic degradation processes such as hydrolysis and photolysis are considered insignificant dissipation mechanisms for isophthalic acid compared to biodegradation. europa.eu For instance, the aqueous photolysis half-life of related compounds can be very long, and isophthalic acid itself shows resistance to rapid phototransformation in water. d-nb.infoeuropa.eu

Given its chemical structure, isophthalic acid has a low tendency to adsorb to soils and sediments, classifying it as moderately to very mobile. europa.eu As a dihydroxylated derivative, this compound would likely exhibit similar or even higher mobility in soil and aquatic environments. However, its role as a readily metabolizable intermediate means it would likely be consumed by microbial communities before significant transport could occur. microbiologyresearch.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Sustainable Production

Current synthesis methods for 4,5-dihydroxyisophthalic acid and its isomers often rely on conventional chemical processes, such as the oxidation of 3,4-dihydroxybenzoic acid or the hydrolysis of its corresponding anhydride. lookchem.com Research into the synthesis of related hydroxyisophthalic acids has involved high-pressure Kolbe-Schmitt reactions or the hydrolysis of brominated precursors using copper catalysts. google.comresearchgate.net To align with the principles of green chemistry, future research must focus on developing more sustainable and efficient synthetic pathways.

Key Research Thrusts:

Mechanochemistry: This solvent-free or low-solvent technique has proven effective for the scalable synthesis of analogues used in metal-organic frameworks (MOFs), such as 2,5-dihydroxyterephthalic acid. researchgate.net Applying mechanochemical methods, like liquid-assisted grinding, could provide a high-yield, environmentally benign route to this compound, significantly reducing solvent waste. researchgate.net

Biocatalysis and Fermentation: The compound is a known metabolite of Streptomyces bacteria. nih.gov This presents a significant opportunity for developing fermentation-based production methods. Research into identifying and engineering the specific biosynthetic pathways in these microorganisms could lead to a completely renewable and sustainable source of the compound.

Low-Pressure Carboxylation: An improved synthesis for the isomeric 4,6-dihydroxyisophthalic acid was developed using a Kolbe-Schmitt type reaction at a much lower CO₂ pressure (0.3 MPa) and with shorter reaction times, resulting in high yields and purity. researchgate.net Adapting this low-pressure, high-efficiency approach for the 4,5-isomer is a critical avenue for making its large-scale production more economically viable and sustainable.

| Synthesis Approach | Description | Potential Advantages | Reference |

| Conventional | Oxidation or hydrolysis of precursors. | Established chemical routes. | lookchem.com |

| Mechanochemistry | Solid-state synthesis with minimal solvent. | Reduced waste, scalability, sustainability. | researchgate.net |

| Biocatalysis | Utilizing engineered microbial pathways. | Renewable feedstocks, environmentally friendly. | nih.gov |

| Low-Pressure Rxn | Modified Kolbe-Schmitt reaction. | Increased safety, lower energy cost, high yield. | researchgate.net |

Advanced Material Science Applications (Non-Prohibited)

The unique arrangement of functional groups makes this compound an exceptional building block for advanced materials. While its use as an intermediate for polymers is known, its potential in cutting-edge applications remains largely untapped. lookchem.com

Metal-Organic Frameworks (MOFs): Isomers like 4,6-dihydroxyisophthalic acid are crucial in constructing MOFs with a high density of open metal sites. google.com These materials are exceptional candidates for gas storage (H₂, CH₄) and separation (CO₂ capture). google.com Future work should focus on synthesizing novel MOFs using the 4,5-isomer as a linker to explore how the different substitution pattern affects pore geometry, framework topology, and gas adsorption properties. researchgate.netresearchgate.net

Functional Polymers and Foldamers: Aromatic oligoamides derived from isophthalic acid derivatives can self-assemble into helical capsules known as foldamers. researchgate.net By incorporating this compound, new foldamers with tunable cavity sizes and specific host-guest recognition capabilities could be designed for applications in chemical sensing and molecular encapsulation. researchgate.netresearchgate.net

Corrosion Inhibition: Derivatives of the related 4,6-dihydroxyisophthalic acid have been shown to be effective and environmentally friendly corrosion inhibitors for carbon steel. nih.gov Investigating the performance of this compound and its derivatives could lead to a new class of green corrosion inhibitors.

Biomedical Imaging Materials: Research has shown that dihydroxyisophthalic acid isomers can serve as highly sensitive Chemical Exchange Saturation Transfer (CEST) contrast agents for MRI. acs.orgnih.gov The specific arrangement of protons allows for unique magnetic resonance properties. Further exploration in this area could lead to new classes of diagnostic agents, focusing on the material's properties rather than clinical application.

| Application Area | Role of this compound | Potential Outcome | Reference |

| Gas Storage/Separation | Organic linker for Metal-Organic Frameworks (MOFs). | Materials with tailored porosity for CO₂ capture. | google.com |

| Chemical Sensing | Monomer for fluorescent aromatic amide oligomers. | Host-guest systems for selective ion detection. | researchgate.netsioc-journal.cn |

| Corrosion Inhibition | Precursor for environmentally friendly inhibitor films. | Green alternatives to toxic corrosion inhibitors. | nih.gov |

| Medical Imaging | Core structure for high-performance CEST agents. | New materials for advanced MRI contrast. | acs.orgnih.gov |

In-depth Mechanistic Studies of Coordination Chemistry

This compound is a polytopic ligand, meaning it has multiple binding sites (two carboxylates and a catechol unit) that can coordinate with metal ions in various ways. researchgate.net This versatility is key to its utility in forming coordination polymers and MOFs, but the specifics of its binding modes are not well-documented.

Future research should involve systematic studies of its coordination with a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Mg²⁺). Techniques like single-crystal X-ray diffraction are essential to elucidate the precise binding geometries and the resulting framework topologies (1D, 2D, or 3D). researchgate.net In-situ diffraction studies, which have been used on related systems, could reveal the dynamic processes of guest molecule adsorption (like CO or NO) within the pores of MOFs built from this linker, providing a mechanistic understanding of their function. researchgate.net

Expanding Computational Modeling Capabilities

Computational chemistry offers powerful tools to predict material properties and guide experimental efforts. For this compound, several computational avenues remain to be explored.

Predictive MOF Design: Using Density Functional Theory (DFT) and molecular dynamics, researchers can model the self-assembly of this linker with various metal clusters. acs.org This would allow for the in-silico prediction of framework topologies, pore sizes, and thermal stability before attempting laborious lab synthesis.

Screening for Gas Adsorption: Grand Canonical Monte Carlo (GCMC) simulations can be employed to screen hypothetical MOFs based on this linker for their performance in gas separation and storage applications. This computational screening can identify the most promising candidates for CO₂/N₂ or CO₂/CH₄ separations.

Modeling Electronic Properties: First-principles calculations can elucidate the electronic structure of polymers and coordination complexes derived from this compound. researchgate.net This could predict their potential use in electronic sensors, conductive materials, or as catalysts. Hirshfeld surface analysis can also provide deep insights into intermolecular interactions. researchgate.net

Exploration of New Chemical Derivatizations

The reactivity of the carboxyl and hydroxyl groups allows for extensive chemical derivatization, enabling the fine-tuning of molecular properties for specific applications.

Esterification and Amidation: Converting the carboxylic acid groups into esters or amides can modify solubility, thermal stability, and hydrogen-bonding patterns. nih.gov This has been used to create corrosion inhibitors and fluorescent foldamers from its isomers. researchgate.netnih.gov A systematic exploration of different ester and amide derivatives is warranted.

Ring Functionalization: Introducing other functional groups (e.g., halogens, nitro groups, or alkyl chains) onto the aromatic ring can further tune the electronic properties and steric profile of the molecule. The synthesis of 5-chloro-4,6-dihydroxyisophthalic acid for creating pigments is a historical example of this approach. google.com

Polymer Synthesis: Beyond simple intermediates, the compound can be used as a key monomer in the synthesis of high-performance polymers, such as polyesters or polyamides, with enhanced thermal resistance or specific functional properties derived from the pendant hydroxyl groups.

Interdisciplinary Research with Other Fields

The broad potential of this compound necessitates collaboration across multiple scientific disciplines.

Environmental Science: Developing MOFs for carbon capture or water purification directly links materials chemistry with environmental engineering. google.com

Neuroscience and Biochemistry: The compound's known role as a glutamate (B1630785) decarboxylase inhibitor invites collaboration with biochemists to understand its mechanism of action and with microbiologists to explore its function in the native Streptomyces organism. nih.govamanote.com

Physics and Engineering: The design of new sensors based on fluorescent polymers or electronic materials derived from this compound requires a concert of effort from chemists, physicists, and electronic engineers. researchgate.netsioc-journal.cn

By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in sustainable chemistry, advanced materials, and beyond.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4,5-dihydroxyisophthalic acid, and how are impurities minimized during synthesis?

- Methodological Answer : The synthesis typically involves phosphorylation of hydroxy groups using reagents like di-tert-butylchlorophosphine, followed by reflux with transition metal precursors (e.g., [Ir(COD)Cl]₂) in dry toluene. Purification is achieved via column chromatography and recrystallization, with purity confirmed by HPLC (>99%) and NMR spectroscopy . Storage under inert atmospheres (e.g., nitrogen) at room temperature prevents degradation of sensitive functional groups .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carboxylate/carbonyl groups.

- IR spectroscopy : Identifies O–H (broad ~3200 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches.

- Microanalysis : Validates elemental composition (C, H, O) within ±0.3% deviation . Advanced studies may use single-crystal X-ray diffraction (SXRD) to resolve structural ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (e.g., DMSO, THF). Stability tests show degradation above 300°C, with optimal storage at room temperature in inert atmospheres. Acidic conditions (pH < 3) may protonate carboxylates, reducing solubility .

Advanced Research Questions

Q. How can this compound be functionalized for catalytic applications, and what factors influence ligand-metal binding efficiency?

- Methodological Answer : The dihydroxy and dicarboxylic acid groups enable coordination with transition metals (e.g., Ir, Pd). For example, iridium pincer complexes derived from this ligand show enhanced catalytic activity in acceptorless dehydrogenation reactions. Binding efficiency depends on:

- Steric effects : Bulky substituents reduce coordination sites.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize metal-ligand bonds.

- Solvent polarity : Polar solvents improve ligand solubility but may compete for coordination .

Q. How do researchers resolve contradictions in reported reactivity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Substituent positioning : Meta vs. para substituents alter electronic effects (e.g., nitro groups at C4 vs. C5).

- Analytical variability : Discrepancies in HPLC conditions (e.g., column type, mobile phase) affect purity assessments.

- Reaction conditions : Temperature, solvent, and catalyst loading must be standardized. Comparative studies using DFT calculations (e.g., B3LYP/6-31G*) help reconcile experimental vs. theoretical reactivity trends .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer : Key protocols include:

- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO₂, phenolic vapors).

- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Q. How can computational methods (e.g., DFT) predict the acid dissociation constants (pKa) of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates partial charges and electrostatic potentials to estimate pKa values. Solvent effects are modeled using implicit solvation (e.g., PCM). Experimental validation via potentiometric titration in aqueous methanol ensures accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.